molecular formula C22H29N3O2 B2631677 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide CAS No. 277300-38-6

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2631677
CAS No.: 277300-38-6
M. Wt: 367.493
InChI Key: FQAYTGZBTPBMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a synthetic small molecule of significant interest in preclinical neuropharmacology research. Compounds featuring the 2-methoxyphenylpiperazine pharmacophore are frequently investigated for their high affinity and activity at key G-protein coupled receptor (GPCR) targets in the central nervous system . Specifically, this structural class is known to interact with serotonin (5-HT) and dopamine receptor subtypes . Researchers utilize such molecules as valuable chemical tools to probe the function of 5-HT1A receptors, which are implicated in the modulation of mood, anxiety, and cognition . Concurrently, the piperazine moiety is a common feature in ligands for dopamine D2 and D3 receptors, making derivatives like this one candidates for studying pathways involved in reward, motivation, and motor control . The integration of a 3-phenylpropanamide chain may influence the compound's conformational flexibility and receptor interaction profile, potentially leading to unique functional activity (e.g., as an agonist, antagonist, or partial agonist) at these targets. This compound is intended for use by qualified scientists in fundamental in vitro and in vivo studies aimed at elucidating receptor signaling mechanisms and their role in neurological disorders. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-10-6-5-9-20(21)25-17-15-24(16-18-25)14-13-23-22(26)12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAYTGZBTPBMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate phenylpropanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Serotonin Receptor Modulation

The compound is known for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it acts as an antagonist at these receptors, which are implicated in mood regulation and anxiety disorders. Studies have shown that compounds with similar structures can influence serotonin signaling pathways, potentially leading to anxiolytic and antidepressant effects .

Antiviral Activity

Recent studies have investigated the antiviral properties of piperazine derivatives, including those similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide. For instance, piperazinone derivatives have been evaluated for their efficacy against HIV-1 and HIV-2, demonstrating significant antiviral activity. The modifications to the piperazine ring structure enhance their bioactivity and metabolic stability, making them promising candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the piperazine ring and phenyl groups can significantly alter the compound's affinity for target receptors and its overall biological activity .

Metabolic Stability and Bioavailability

Research has highlighted the importance of metabolic stability in drug design. Compounds similar to this compound have been shown to exhibit improved aqueous solubility and lower plasma protein binding compared to traditional drugs, which enhances their bioavailability when administered orally .

Case Studies

Study Focus Findings
Study on Piperazinone DerivativesAntiviral ActivityDemonstrated significant inhibition of HIV replication with select compounds showing low cytotoxicity .
Investigation of 5-HT Receptor AntagonistsMood DisordersThis compound showed potential as an anxiolytic agent through serotonin modulation .
SAR Analysis of Piperazine CompoundsDrug DesignIdentified key structural features that enhance receptor affinity and metabolic stability .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.

    Pathways Involved: The compound also interacts with adrenergic and serotonergic receptors, modulating neurotransmitter release and receptor activity, which can influence mood, cognition, and cardiovascular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with three structurally related analogs to highlight key distinctions:

Compound Name Key Substituents Molecular Formula Pharmacological Implications
Target: N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide 2-methoxyphenyl (piperazine), ethyl linker, phenylpropanamide C23H30N3O2 (calc.) Hypothesized selectivity for serotonin (e.g., 5-HT1A) or dopamine receptors due to ortho-methoxy group .
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide () 3-(trifluoromethyl)phenyl (piperazine), pentyl linker, thiophene-phenylpropanamide C27H29F3N3OS Enhanced lipophilicity from trifluoromethyl and thiophene; potential dopamine D3 receptor selectivity .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () Indole-ethyl, fluorobiphenyl-propanamide C26H24FN3O (calc.) Fluorine improves metabolic stability; indole moiety may target serotonin receptors .
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide () 4-methoxyphenyl (amide), 2-methoxyphenyl (piperazine) C21H27N3O3 Para-methoxy group on amide increases polarity; dual methoxy groups may alter receptor affinity .

Critical Analysis

Substituent Effects on Receptor Binding: The 2-methoxyphenyl group on the target compound’s piperazine ring (vs. 3-(trifluoromethyl)phenyl in ) suggests divergent receptor interactions. The electron-donating methoxy group in the ortho position may favor 5-HT1A agonism, whereas the electron-withdrawing trifluoromethyl group in could enhance dopamine D3 affinity .

Heterocyclic vs. Phenyl Modifications :

  • ’s thiophene moiety increases lipophilicity, possibly improving blood-brain barrier penetration relative to the target’s phenyl group. Conversely, the target’s phenylpropanamide may offer stronger π-π stacking interactions with aromatic receptor residues .
  • ’s indole and fluorobiphenyl groups introduce hydrogen-bonding and steric effects absent in the target, likely shifting selectivity toward serotonin receptors (e.g., 5-HT2A) .

Methoxy Position and Bioavailability: ’s 4-methoxyphenyl substituent on the amide nitrogen (vs. The para-methoxy orientation may also sterically hinder interactions compared to the target’s unsubstituted phenyl .

Research Findings and SAR Insights

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving piperazine functionalization and amide coupling. Yields for such analogs typically range from 45–60% .
  • Structure-Activity Relationships (SAR) :
    • Ortho-substituted methoxy groups on piperazine-attached phenyl rings correlate with serotonin receptor modulation.
    • Shorter linkers (e.g., ethyl vs. pentyl) balance receptor engagement and metabolic stability.
    • Fluorine or trifluoromethyl groups (–2) enhance ligand-receptor binding through hydrophobic and electrostatic effects .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is commonly associated with various therapeutic effects, particularly in the central nervous system (CNS). Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Pharmacological Profile

The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that derivatives of piperazine compounds often exhibit significant affinity and selectivity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.

  • Dopamine Receptor Interaction :
    • Studies have shown that modifications in the piperazine structure can enhance selectivity for D3 receptors over D2 receptors, with some derivatives achieving high affinity (K(i) values around 1 nM) for D3 receptors while maintaining low affinity for D2 receptors .
  • Antidepressant Potential :
    • Compounds similar to this compound have been evaluated for their antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways .

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with this compound:

  • Antioxidant Activity : Some derivatives have shown promise as antioxidants, potentially protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties : Preliminary screening indicated that certain analogs possess antimicrobial activity against specific bacterial strains, suggesting a broader therapeutic potential beyond CNS disorders .

Case Studies

Several case studies illustrate the biological effects of related compounds:

  • Case Study 1 : A derivative of the compound showed significant reduction in depressive behavior in rodent models when administered at specific dosages, correlating with increased levels of serotonin and norepinephrine .
  • Case Study 2 : Research on piperazine derivatives indicated that structural modifications could lead to enhanced binding affinity for D3 receptors, suggesting a pathway for developing targeted treatments for conditions like schizophrenia and drug addiction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of this compound. Key observations include:

Structural FeatureEffect on Activity
Piperazine RingEssential for receptor binding
Methoxy Group on PhenylEnhances lipophilicity and receptor affinity
Ethylene LinkerModulates spatial orientation

Q & A

Q. Table 1. Comparative Yields in Piperazine Derivative Synthesis

Substituent on PiperazineYield (%)Purification MethodReference
2-Methoxyphenyl41Normal-phase + Amine-phase
2,3-Dichlorophenyl44Normal-phase
Naphthalen-1-yl38Normal-phase

Q. Table 2. Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Piperazine CH22.45–2.55Broad singlet4H
Methoxy (-OCH3)3.80–3.85Singlet3H
Aromatic (ortho to methoxy)6.90–7.20Multiplet4H

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the ethyl linker in modulating receptor internalization rates via fluorescence polarization .
  • In Vivo Validation : Develop transgenic rodent models to assess efficacy in neuropsychiatric disorders (e.g., anxiety, depression) with PET imaging for receptor occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.